molecular formula C14H20O2 B14841798 2-Tert-butoxy-6-(cyclopropylmethyl)phenol

2-Tert-butoxy-6-(cyclopropylmethyl)phenol

Cat. No.: B14841798
M. Wt: 220.31 g/mol
InChI Key: JNYDEAAEJGJCHY-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-(cyclopropylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-(cyclopropylmethyl)phenol can be achieved through several synthetic routes. One common method involves the protection of phenols as tert-butyl ethers under mild conditions . This process typically involves the reaction of phenol with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-Tert-butoxy-6-(cyclopropylmethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-(cyclopropylmethyl)phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity and function. The specific molecular targets and pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-6-(cyclopropylmethyl)phenol is unique due to the presence of both a tert-butoxy group and a cyclopropylmethyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O2/c1-14(2,3)16-12-6-4-5-11(13(12)15)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3

InChI Key

JNYDEAAEJGJCHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1O)CC2CC2

Origin of Product

United States

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